5-Methanesulfonyl-2-(trifluoromethyl)aniline, also known as 2-(methylsulfonyl)-5-(trifluoromethyl)aniline, is an organic compound with the molecular formula C₈H₈F₃NO₂S and a molecular weight of approximately 239.21 g/mol. This compound features a trifluoromethyl group and a methanesulfonyl group attached to an aniline structure, which contributes to its unique chemical properties. It typically appears as a white to off-white solid with a melting point ranging from 90°C to 95°C .
The chemical behavior of 5-methanesulfonyl-2-(trifluoromethyl)aniline can be characterized by several key reactions:
Several methods have been reported for synthesizing 5-methanesulfonyl-2-(trifluoromethyl)aniline:
5-Methanesulfonyl-2-(trifluoromethyl)aniline finds applications in various fields:
Several compounds share structural similarities with 5-methanesulfonyl-2-(trifluoromethyl)aniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Methylsulfonyl-3-(trifluoromethyl)aniline | Methylsulfonyl at para position | Enhanced solubility |
| 3-Amino-4-(methylsulphonyl)benzotrifluoride | Amino group at meta position | Potentially higher reactivity |
| 2-(Trifluoromethyl)aniline | Lacks sulfonyl group | Simpler structure |
| 4-Trifluoromethylphenol | Hydroxyl instead of amine | Different functional properties |
The unique combination of both methanesulfonyl and trifluoromethyl groups in 5-methanesulfonyl-2-(trifluoromethyl)aniline distinguishes it from these similar compounds, potentially enhancing its reactivity and biological activity profile.
Nucleophilic substitution remains a cornerstone for sulfonyl group introduction in aniline derivatives. Classical methods often employ sulfonyl chlorides as electrophilic agents. For instance, the reaction of 2-chloro-3-trifluoromethylaniline with sulfonyl chloride derivatives facilitates the substitution of chlorine with sulfonyl groups via a two-step process involving methylthio intermediate formation and subsequent oxidation. In one documented protocol, 6-chloro-2-(methylthio)methyl-3-trifluoromethylaniline reacts with sulfonyl chloride in dichloroethane, yielding 6-chloro-2-chloromethyl-3-trifluoromethylaniline hydrochloride with 86% efficiency. This intermediate undergoes hydrogenation using Pd/C under 4 kg H₂ pressure, culminating in 2-methyl-3-trifluoromethylaniline.
A modern alternative leverages photoredox catalysis for direct sulfonylation. Visible-light-mediated reactions using sulfinate salts and iridium-based catalysts enable efficient coupling with anilines. For example, N,N-dimethyl-p-toluidine reacts with sodium methanesulfinate under blue LED irradiation, producing the corresponding sulfone in 85% yield. This method bypasses pre-functionalization requirements and operates under mild conditions (room temperature, acetonitrile/water solvent), making it suitable for late-stage drug functionalization.
Table 1: Comparison of Sulfonyl Group Introduction Methods
| Method | Reagents/Conditions | Yield | Purity | Citation |
|---|---|---|---|---|
| Classical Substitution | Sulfonyl chloride, dichloroethane, HCl gas | 86% | >95% | |
| Photoredox Catalysis | NaSO₂Me, [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, blue LED | 85% | >99% |
The photoredox mechanism involves oxidative generation of sulfonyl radicals from sulfinate salts, which couple with aniline radical cations formed via single-electron transfer. This dual oxidative/reductive cycle, mediated by the iridium catalyst, ensures high functional group tolerance and regioselectivity.
Electrophilic trifluoromethylation of anilines typically employs reagents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) or Umemoto’s salts (trifluoromethyl sulfonium derivatives). While the provided sources do not explicitly detail trifluoromethylation steps, the patent CN108911989B assumes the pre-existence of the trifluoromethyl group in the starting material (2-chloro-3-trifluoromethylaniline). This implies prior functionalization, likely via directed ortho-metalation or Friedel-Crafts-type reactions.
Indirect methods, such as halogen exchange using CF₃Cu complexes, offer regioselective pathways. For example, copper-mediated trifluoromethylation of 2-chloroaniline derivatives could yield 2-trifluoromethylaniline precursors, though such steps are absent in the cited literature. Challenges include controlling para-substitution and minimizing polyfluorinated byproducts.
Transition-metal catalysis provides robust routes for trifluoromethyl group incorporation. Palladium and copper catalysts facilitate cross-coupling reactions between aryl halides and CF₃ sources. While the patent employs Pd/C for hydrogenation, catalytic trifluoromethylation more commonly utilizes Pd(PPh₃)₄ with (bpy) ligands to mediate Ullmann-type couplings. For instance, aryl iodides react with TMSCF₃ (trimethyl(trifluoromethyl)silane) in the presence of CuI, yielding trifluoromethylated arenes.
Photoredox strategies, though not explicitly covered in the sources, could theoretically merge with trifluoromethylation. Iridium or ruthenium catalysts might enable radical trifluoromethylation using CF₃SO₂Na, analogous to sulfonylation methods.
Sulfonimidamides, nitrogen analogs of sulfonamides, require stereocontrol during synthesis. Chelation-directed strategies exploit the sulfonyl group’s ability to coordinate metals, stabilizing transition states. In bicyclic sulfones, the sulfonyl moiety intercepts incipient carbocations, dictating stereochemical outcomes. For example, bromination of norbornylene sulfones yields exo,exo-dibromides due to sulfonyl-carbocation stabilization.
Applying this principle, sulfonimidamide synthesis could involve chiral auxiliaries or metal templates. A hypothetical pathway:
While the sources lack direct examples, the patent’s hydrogenation step and the RSC paper’s radical mechanisms suggest that similar chelation effects could be engineered for sulfonimidamide synthesis.
The bimolecular nucleophilic displacement mechanisms involving 5-methanesulfonyl-2-(trifluoromethyl)aniline proceed through distinct pathways depending on the nature of the attacking nucleophile and reaction conditions [5] [3]. Studies on structurally related sulfonyl compounds demonstrate that these reactions follow second-order kinetics with rate constants exhibiting strong dependence on both nucleophile concentration and substrate structure [4] [3].
The methanesulfonyl group in 5-methanesulfonyl-2-(trifluoromethyl)aniline acts as an electrophilic center susceptible to nucleophilic attack, with the reaction proceeding via a single transition state according to the bimolecular nucleophilic substitution mechanism [5] [3]. Density functional theory calculations on analogous arenesulfonyl systems reveal that the chloride-chloride exchange reaction follows the classical bimolecular nucleophilic substitution pathway rather than an addition-elimination mechanism [4] [3].
Table 1: Kinetic Parameters for Sulfonyl Transfer Reactions in Related Systems
| Substituent Pattern | Rate Constant (×10⁻⁴ M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Temperature Range (K) |
|---|---|---|---|
| Para-electron withdrawing | 8.5 ± 0.3 | 67.2 ± 2.1 | 298-323 |
| Meta-electron withdrawing | 5.2 ± 0.2 | 71.8 ± 1.8 | 298-323 |
| Ortho-alkyl substituted | 12.3 ± 0.5 | 58.4 ± 2.5 | 298-323 |
The trifluoromethyl substituent significantly influences the electronic environment of the sulfonyl transfer process through its strong electron-withdrawing properties [6] [7]. Research on trifluoromethyl-substituted systems indicates that this group enhances electrophilic reactivity by increasing charge delocalization and stabilizing cationic intermediates [6] [7]. The presence of the trifluoromethyl group at the ortho position relative to the amine functionality creates additional steric and electronic effects that modulate the transition state geometry [7] [6].
Hammett correlation studies on substituted arenesulfonyl chlorides demonstrate that electron-withdrawing substituents accelerate nucleophilic displacement reactions, with reaction constant values of +2.02 for para and meta-substituted systems [4] [3]. The combined influence of both methanesulfonyl and trifluoromethyl groups in 5-methanesulfonyl-2-(trifluoromethyl)aniline creates a highly activated system for nucleophilic attack [2] [8].
The transition state geometries in aniline acylation reactions involving 5-methanesulfonyl-2-(trifluoromethyl)aniline are profoundly influenced by the electronic and steric properties of the substituents [9] [10]. Computational studies on related trifluoromethyl-substituted anilines reveal that the trifluoromethyl group adopts specific conformational preferences that minimize steric interactions while maximizing electronic stabilization [9] [11].
The acylation process proceeds through a tetrahedral intermediate where the nitrogen lone pair attacks the carbonyl carbon of the acylating agent [10] [12]. The methanesulfonyl group exerts a strong electron-withdrawing inductive effect that reduces the nucleophilicity of the aniline nitrogen, requiring more forcing conditions for successful acylation [10] [8]. This electronic deactivation is further enhanced by the presence of the trifluoromethyl substituent, which contributes additional electron withdrawal through both inductive and field effects [11] [6].
Table 2: Transition State Parameters for Aniline Acylation
| Substituent Configuration | Bond Length C-N (Å) | Bond Angle N-C-O (°) | Activation Barrier (kcal/mol) |
|---|---|---|---|
| Unsubstituted aniline | 1.89 ± 0.02 | 117.3 ± 0.5 | 12.4 ± 0.8 |
| Trifluoromethyl-substituted | 1.92 ± 0.03 | 115.8 ± 0.7 | 16.7 ± 1.2 |
| Dual electron-withdrawing | 1.95 ± 0.02 | 114.2 ± 0.6 | 19.3 ± 1.5 |
Molecular mechanics calculations indicate that the transition state geometry is characterized by progressive elongation of the forming carbon-nitrogen bond as electron-withdrawing character increases [9] [13]. The dual substitution pattern in 5-methanesulfonyl-2-(trifluoromethyl)aniline results in a later transition state with more pronounced charge separation compared to monosubstituted analogs [13] [14].
The stereochemical outcome of acylation reactions is influenced by the conformational preferences imposed by the bulky trifluoromethyl group [9] [11]. Density functional theory calculations suggest that the preferred conformation places the trifluoromethyl group anti to the approaching acyl electrophile to minimize steric repulsion [11] [9]. This conformational constraint leads to preferential formation of specific stereoisomers in cases where stereochemistry is relevant [11] [6].
The coordination chemistry of 5-methanesulfonyl-2-(trifluoromethyl)aniline in sulfonimidoyl fluoride systems involves complex chelate formation dynamics that are governed by the electronic properties of the substituents [15] [16]. Sulfonimidoyl fluorides represent a unique class of sulfur(VI) compounds that exhibit distinctive coordination behavior due to their stable chiral sulfur centers and strong sulfur-fluorine bonds [15] [17].
The methanesulfonyl group can participate in chelate formation through its oxygen atoms, while the aniline nitrogen provides an additional coordination site [18] [19]. Research on related sulfonamide systems demonstrates that such compounds form stable chelate complexes with transition metals, exhibiting bite angles that range from 79° to 83° depending on the specific substitution pattern [18] [19].
Table 3: Coordination Parameters for Sulfonimidoyl Fluoride Complexes
| Metal Ion | Coordination Mode | Bite Angle (°) | Stability Constant (log K) | Bond Length M-N (Å) |
|---|---|---|---|---|
| Zinc(II) | Bidentate ON | 81.2 ± 1.5 | 6.8 ± 0.3 | 2.12 ± 0.05 |
| Nickel(II) | Bidentate ON | 79.4 ± 1.2 | 7.2 ± 0.4 | 2.08 ± 0.04 |
| Copper(II) | Bidentate ON | 82.8 ± 1.8 | 8.1 ± 0.5 | 2.01 ± 0.03 |
The trifluoromethyl substituent significantly influences the coordination dynamics through its electronic effects and potential for secondary interactions [6] [20]. Nuclear magnetic resonance studies on trifluoromethyl-containing coordination compounds reveal that the fluorine atoms can engage in weak hydrogen bonding or other non-covalent interactions that stabilize specific coordination geometries [20] [18].
The reactivity of sulfonimidoyl fluorides is enhanced through coordination, as metal binding activates the sulfur-fluorine bond toward nucleophilic substitution [16] [17]. This activation occurs through a combination of electronic effects, where the metal center withdraws electron density from the sulfur atom, and geometric effects, where coordination constrains the molecular geometry to favor transition state formation [16] [15].
Kinetic studies on sulfonimidoyl fluoride exchange reactions demonstrate that the presence of coordinating substituents significantly accelerates the rate of fluoride displacement [17] [21]. The coordinated metal center acts as a Lewis acid, facilitating the departure of fluoride and stabilizing the resulting sulfur(VI) cation intermediate [16] [17]. This mechanistic pathway represents a distinct alternative to the typical base-catalyzed sulfonimidoyl fluoride reactions and provides enhanced selectivity and milder reaction conditions [15] [21].
The combination of methanesulfonyl and trifluoromethyl functional groups in 5-methanesulfonyl-2-(trifluoromethyl)aniline creates a unique pharmacophore that demonstrates significant potential for tyrosine kinase inhibition. The dual electron-withdrawing nature of these substituents enhances electrophilic reactivity and creates optimal binding interactions with kinase active sites [1].
Structure-based design studies have established that trifluoromethyl sulfonyl compounds exhibit submicromolar inhibition of bacterial Streptococcus faecalis phosphopantetheinyl transferase (Sfp-PPTase) with no detectable activity toward human orthologue enzymes [1]. This selectivity profile is particularly valuable for therapeutic applications, as it minimizes off-target effects while maintaining potent inhibitory activity. The trifluoromethyl group enhances membrane permeability and metabolic stability, while the sulfonyl moiety provides crucial hydrogen bonding interactions with target proteins [1].
Recent investigations of sulfonylated indolo[1,2-a]quinolines have revealed potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitory activity. Compound IQSO 2R-I demonstrated an IC50 value of 0.28 ± 0.05 μM against wild-type EGFR through stable complex formation involving hydrophobic interactions and hydrogen bonding with the K745 residue [2]. Molecular dynamics simulations confirmed the formation of stable enzyme-inhibitor complexes, with the compound complying with extended rule of five parameters for drug-like properties [2].
The synergistic effect of sulfonyl and trifluoromethyl groups has been further validated in trifluoromethylpyrimidine sulfoximine derivatives targeting proline-rich tyrosine kinase 2 (PYK2). These compounds exhibit reduced human ether-à-go-go-related gene (hERG) activity compared to earlier analogues, addressing a critical safety concern in kinase inhibitor development [3]. The incorporation of both functional groups creates a balanced profile of potency and selectivity that is advantageous for therapeutic applications.
Table 1: Tyrosine Kinase Inhibition Data for Sulfonyl-Trifluoromethyl Compounds
| Compound Type | Target Kinase | IC50 Value (μM) | Selectivity | Reference |
|---|---|---|---|---|
| Trifluoromethyl sulfonyl compounds | Protein tyrosine phosphatases (PTPs) | Submicromolar | No activity toward human orthologue | [1] |
| Trifluoromethyl sulfonamide compounds | Protein tyrosine phosphatases (PTPs) | Submicromolar | No activity toward human orthologue | [1] |
| Sulfonylated indolo[1,2-a]quinolines | EGFR tyrosine kinase | 0.28 ± 0.05 | Selective for EGFR-TK | [2] |
| Trifluoromethylpyrimidine sulfoximines | Proline-rich tyrosine kinase 2 (PYK2) | Not specified | Reduced hERG activity | [3] |
| Triazine-based compounds | PI3K/mTOR | 46-68% inhibition at 100 μM | PI3Kα selective | [4] |
The phosphoinositide 3-kinase (PI3K) inhibitory activity of triazine-based compounds incorporating sulfonamide and trifluoromethyl substituents has demonstrated significant therapeutic potential. Compounds containing both structural elements showed 46-68% inhibition of PI3Kα at 100 μM concentrations, with balanced targeting of mammalian target of rapamycin (mTOR) kinase at higher concentrations [4]. This dual inhibition profile is particularly valuable for oncology applications, where simultaneous targeting of multiple signaling pathways can overcome resistance mechanisms.
The sulfonamide functionality in 5-methanesulfonyl-2-(trifluoromethyl)aniline serves as a crucial bioisostere for para-aminobenzoic acid (PABA) in bacterial folate synthesis pathways. This structural mimicry enables competitive inhibition of dihydropteroate synthetase, a key enzyme in the bacterial folate biosynthesis pathway that is essential for DNA synthesis and cell division [5].
Sulfonamide bioisosteres of 8-hydroxyquinoline have demonstrated potent antibacterial activity against common mastitis-causing pathogens. Compounds with methanesulfonyl substituents showed minimum inhibitory concentrations (MIC) of 0.0625 μg/mL against Streptococcus uberis in the presence of 50 μM zinc sulfate [6]. The zinc-dependent activity suggests a novel mechanism of action involving metal ion coordination that enhances antibacterial potency while maintaining selectivity for bacterial targets.
The trifluoromethyl group contributes significantly to antibacterial activity through enhanced membrane permeability and metabolic stability. Studies of trifluoromethyl-substituted sulfonamides have shown improved activity against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated analogues [7]. The electron-withdrawing properties of the trifluoromethyl group increase the acidity of the sulfonamide nitrogen, potentially enhancing binding affinity to the target enzyme.
Table 2: Antibacterial Activity Data for Methanesulfonyl-Trifluoromethyl Compounds
| Compound Type | Target Bacteria | MIC Value (μg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| Sulfonamide bioisosteres | S. uberis, S. aureus, E. coli | 0.0625-8 | Zinc-dependent inhibition | [6] |
| Oxadiazole-sulfonamide compounds | P. aeruginosa, E. coli, S. pneumoniae | 15.75-31.25 | Biofilm disruption | [8] |
| Sulfonamide-triazole hybrids | Various Gram-positive/negative strains | 8.39-33.2 | Cytotoxic activity | [9] |
| Methylsulfonyl compounds | S. aureus, E. coli | Not specified | Folic acid synthesis inhibition | [5] |
| Trifluoromethyl sulfonamides | Various bacterial strains | Variable | Membrane disruption | [7] |
Oxadiazole-sulfonamide hybrid compounds have shown remarkable antibacterial activity with additional biofilm disruption capabilities. Compounds incorporating both oxadiazole and sulfonamide functionalities demonstrated MIC values ranging from 15.75 to 31.25 μg/mL against Pseudomonas aeruginosa, Escherichia coli, and Streptococcus pneumoniae [8]. The biofilm disruption activity is particularly significant, as bacterial biofilms represent a major clinical challenge due to their resistance to conventional antibiotics.
The mechanism of biofilm disruption appears to involve interference with quorum sensing systems and extracellular polymeric substance production. Scanning electron microscopy studies revealed significant structural damage to biofilm architecture in treated bacterial cultures, with compounds showing 92-98% biofilm disruption at concentrations corresponding to 4× MIC values [8].
Novel sulfonamide-triazole hybrid derivatives have demonstrated cytotoxic activity against various bacterial strains with IC50 values ranging from 8.39 to 33.2 μM. These compounds showed enhanced activity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines while maintaining antibacterial properties [9]. The dual activity profile suggests potential applications in treating bacterial infections complicated by malignant transformation.
The structural features of 5-methanesulfonyl-2-(trifluoromethyl)aniline require careful evaluation for carcinogenic potential due to the presence of the aniline moiety, which is known to be associated with carcinogenicity in certain structural contexts. Quantitative structure-activity relationship (QSAR) models have been developed specifically for predicting the carcinogenic potential of aromatic amines based on molecular descriptors and structural alerts [10].
For aromatic amines, the probability of carcinogenic activity is influenced by several key factors including hydrophobicity, electronic properties, and steric characteristics. The trifluoromethyl group significantly affects these parameters through its strong electron-withdrawing properties and high lipophilicity [10]. QSAR models indicate that compounds with single aromatic rings (anilines) generally show the smallest probability of being assigned to the carcinogenic class, with hydrophobicity playing a major role in modulating carcinogenic potency [10].
The nitrenium ion stability model has emerged as a particularly useful tool for predicting the mutagenicity of primary aromatic amines. This model achieved 69.4% accuracy in predicting aromatic amine mutagenicity, with compounds containing electron-withdrawing substituents generally showing increased nitrenium ion stability and potentially higher mutagenic potential [11]. The methanesulfonyl group in the target compound would be expected to stabilize nitrenium ion intermediates through electron withdrawal, potentially increasing mutagenic risk.
Table 3: Carcinogenicity Prediction Models for Aromatic Amines
| Model Type | Endpoint | Accuracy | Key Descriptors | Reference |
|---|---|---|---|---|
| QSAR for aromatic amines | Rodent carcinogenicity | Not specified | Hydrophobicity, electronic properties | [10] |
| Nitrenium ion stability model | Mutagenicity prediction | 69.4% | Nitrenium ion stability | [11] |
| Data-driven QSAR | Human carcinogenicity | 71% (cross-validation) | Chemical fingerprints | [12] |
| Toxtree structural alerts | Genotoxicity/carcinogenicity | Variable | Structural alerts | [13] |
| Machine learning models | Multiple toxicity endpoints | Variable | Molecular descriptors | [14] |
Data-driven QSAR models using machine learning approaches have shown improved predictive performance for carcinogenicity assessment. These models achieved 71% accuracy in cross-validation studies using chemical fingerprints and multiple machine learning algorithms including random forest, support vector machines, and adaptive boosting [12]. The models identified 25 relevant bioassays from PubChem that correlate with carcinogenicity endpoints, providing a comprehensive framework for hazard assessment.
The Toxtree software platform incorporates structural alerts specifically designed for aromatic amines, with exclusions for compounds containing sulfonic groups on the same aromatic ring [13]. This exclusion is particularly relevant for 5-methanesulfonyl-2-(trifluoromethyl)aniline, as the methanesulfonyl group may modify the typical reactivity patterns associated with aromatic amine carcinogenicity. The weight-of-evidence approach in Toxtree considers both structural alerts and QSAR predictions to provide integrated hazard assessments.
Recent advances in machine learning have enabled the development of more sophisticated models that incorporate multiple molecular descriptors and biological activity profiles. These models can predict various toxicity endpoints simultaneously, providing a more comprehensive assessment of potential hazards [14]. The integration of high-throughput screening data with computational predictions has significantly improved the accuracy and reliability of carcinogenicity prediction models.